molecular formula C10H11FO2 B13679928 4-Fluoro-2-methoxy-1-(1-methoxyvinyl)benzene

4-Fluoro-2-methoxy-1-(1-methoxyvinyl)benzene

Cat. No.: B13679928
M. Wt: 182.19 g/mol
InChI Key: PKZMOAUDFAXURT-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxy-1-(1-methoxyvinyl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a fluoro group, a methoxy group, and a methoxyvinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methoxy-1-(1-methoxyvinyl)benzene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using appropriate boron reagents and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methoxy-1-(1-methoxyvinyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

4-Fluoro-2-methoxy-1-(1-methoxyvinyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methoxy-1-(1-methoxyvinyl)benzene involves its interaction with specific molecular targets and pathways. For example, in electrophilic aromatic substitution reactions, the compound forms a sigma-bond with the electrophile, generating a positively charged intermediate. This intermediate then undergoes further reactions to yield the final substituted product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-methoxy-1-(1-methoxyvinyl)benzene is unique due to the presence of the methoxyvinyl group, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

4-fluoro-2-methoxy-1-(1-methoxyethenyl)benzene

InChI

InChI=1S/C10H11FO2/c1-7(12-2)9-5-4-8(11)6-10(9)13-3/h4-6H,1H2,2-3H3

InChI Key

PKZMOAUDFAXURT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C(=C)OC

Origin of Product

United States

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